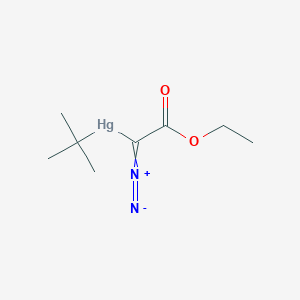
tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury is a complex organomercury compound. Organomercury compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound, in particular, has unique properties due to the presence of both diazonium and mercury functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury typically involves the reaction of tert-butyl diazoacetate with mercury(II) acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of tert-butyl diazoacetate with mercury(II) acetate: This step involves the formation of the diazonium intermediate.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Safety measures are strictly adhered to due to the toxic nature of mercury compounds.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the diazonium group to other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of organomercury derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury is used as a reagent for the synthesis of complex organic molecules
Biology and Medicine
In biology and medicine, organomercury compounds have been studied for their antimicrobial and anticancer properties. While the use of mercury compounds in medicine is limited due to toxicity concerns, research continues to explore their potential benefits.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of compounds with specific properties, such as catalysts or advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury involves the interaction of the diazonium and mercury functional groups with various molecular targets. The diazonium group can participate in electrophilic aromatic substitution reactions, while the mercury group can form strong bonds with sulfur-containing biomolecules. These interactions can disrupt biological processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl diazoacetate: A precursor in the synthesis of tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury.
Mercury(II) acetate: Another organomercury compound with different reactivity and applications.
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: A compound with similar structural features but different reactivity.
Uniqueness
This compound is unique due to the combination of diazonium and mercury functional groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
64192-98-9 |
|---|---|
Fórmula molecular |
C8H14HgN2O2 |
Peso molecular |
370.80 g/mol |
Nombre IUPAC |
tert-butyl-(1-diazo-2-ethoxy-2-oxoethyl)mercury |
InChI |
InChI=1S/C4H5N2O2.C4H9.Hg/c1-2-8-4(7)3-6-5;1-4(2)3;/h2H2,1H3;1-3H3; |
Clave InChI |
BVQWGGBPYVAHMN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=[N+]=[N-])[Hg]C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


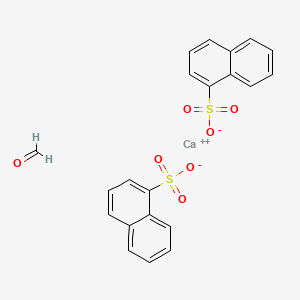


![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)
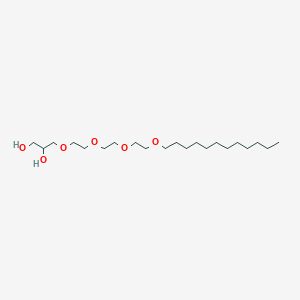




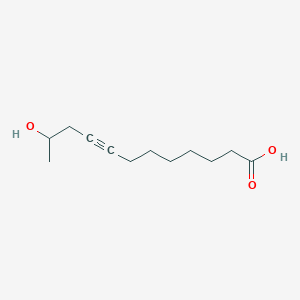
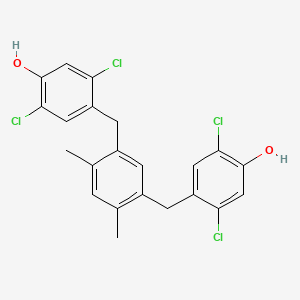

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
